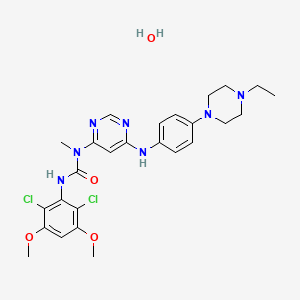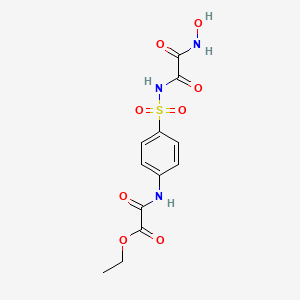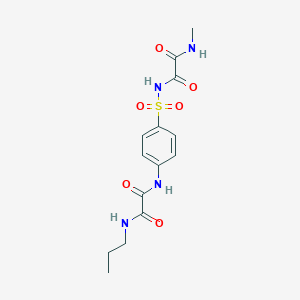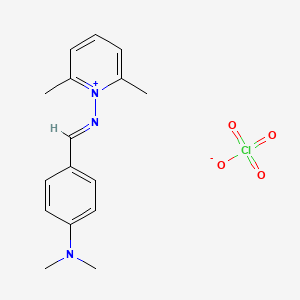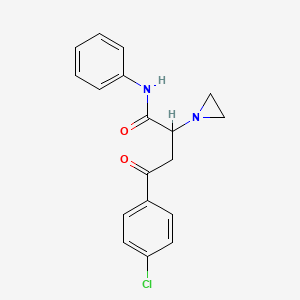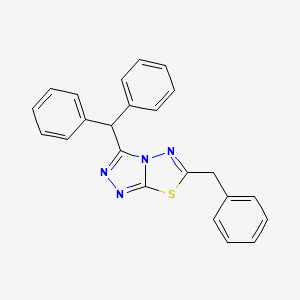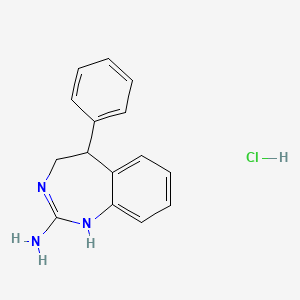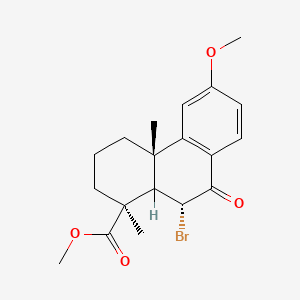
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate is a chemical compound with the molecular formula C19H23BrO4 and a molecular weight of 395.293 g/mol . This compound is a derivative of podocarpic acid, which is a naturally occurring diterpenoid found in the Podocarpaceae family of conifers. The compound is characterized by the presence of a bromine atom at the 6alpha position, a keto group at the 7 position, and a methoxy group at the O position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate typically involves the bromination of methyl O-methylpodocarpate. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and pH conditions . The reaction is usually carried out in a fume hood due to the hazardous nature of bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
科学研究应用
Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Methyl O-methylpodocarpate: A precursor in the synthesis of Methyl 6alpha-bromo-7-oxo-O-methylpodocarpate.
Podocarpic acid: The parent compound from which this compound is derived.
Dehydroabietic acid: Another diterpenoid with similar structural features.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 6alpha position and the keto group at the 7 position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1045-54-1 |
|---|---|
分子式 |
C19H23BrO4 |
分子量 |
395.3 g/mol |
IUPAC 名称 |
methyl (1S,4aS,10R)-10-bromo-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C19H23BrO4/c1-18-8-5-9-19(2,17(22)24-4)16(18)14(20)15(21)12-7-6-11(23-3)10-13(12)18/h6-7,10,14,16H,5,8-9H2,1-4H3/t14-,16?,18+,19-/m0/s1 |
InChI 键 |
VXNUYSOLTINORZ-GEPVWJNCSA-N |
手性 SMILES |
C[C@]12CCC[C@](C1[C@H](C(=O)C3=C2C=C(C=C3)OC)Br)(C)C(=O)OC |
规范 SMILES |
CC12CCCC(C1C(C(=O)C3=C2C=C(C=C3)OC)Br)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


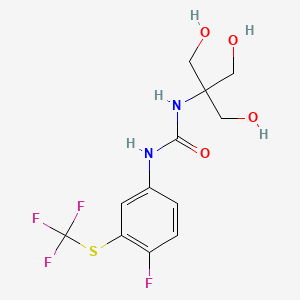
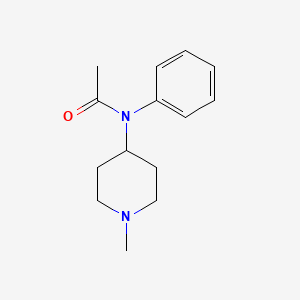
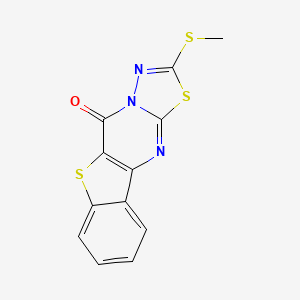
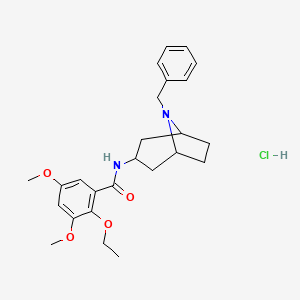
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
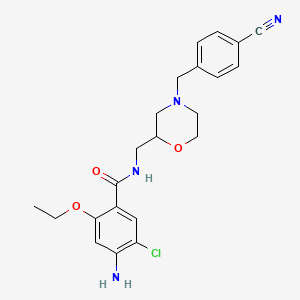
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
